7-Benzyloxytryptamine
Overview
Description
Synthesis Analysis
The synthesis of 7-Benzyloxytryptamine and related compounds involves complex organic reactions. For example, a study described the synthesis of 5-hydroxytryptamine-4,7-dione starting from 3-bromo-4,5-dimethoxybenzaldehyde, through a series of reactions including nitromethylenation, nitration, and reductive cyclization, which are steps potentially relevant to the synthesis of 7-benzyloxytryptamine derivatives (Sinhababu & Borchardt, 1988). Another study detailed the synthesis of N-acyl derivatives of tryptamine, which could be adapted for the synthesis of 7-benzyloxytryptamine (Misztal & Boksa, 1984).
Molecular Structure Analysis
The crystal structures of molecular salts derived from benzylamine and organic acidic components provide insights into the molecular structure and supramolecular aspects of benzylamine derivatives, which are structurally related to 7-benzyloxytryptamine (Wen et al., 2017). These analyses reveal how hydrogen bonding and weak nonbonding interactions contribute to the stabilization and framework structures of these compounds.
Chemical Reactions and Properties
The reactivity of 7-benzyloxytryptamine can be inferred from studies on similar compounds. For instance, research on the high-pressure synthesis and properties of derivatives of 7-azabicyclo[2.2.1]heptane indicates how substituent groups can influence the reactivity and stability of bicyclic structures, potentially applicable to 7-benzyloxytryptamine derivatives (Drew et al., 1985).
Physical Properties Analysis
Although specific studies on the physical properties of 7-benzyloxytryptamine were not found, research on related compounds provides valuable insights. For example, the study on the synthesis and mesomorphic properties of certain derivatives highlights the impact of molecular modifications on the physical state and phase behavior of similar organic compounds (Yeap et al., 2007).
Chemical Properties Analysis
The chemical properties of 7-benzyloxytryptamine, such as its reactivity towards ion channels, can be illustrated by a study identifying 5-benzyloxytryptamine as an antagonist of the TRPM8 ion channel, showcasing the potential bioactivity of benzylated tryptamines (Defalco et al., 2010).
Scientific Research Applications
1. Antagonistic Properties in Ion Channels
5-Benzyloxytryptamine, a structurally related compound, has been identified as an antagonist of the TRPM8 ion-channel. It exhibited notable antagonist activity at TRPM8, highlighting its potential in exploring ion channel mechanisms and drug discovery related to these channels (J. Defalco et al., 2010).
2. Anti-diabetic Activity
The synthesis and evaluation of benzothiazole derivatives, including compound 7, have indicated significant antidiabetic activity. These derivatives were tested using the alloxan-induced diabetic model in rats, showing promising results for future drug development against metabolic disorders (Sunil Kumar et al., 2017).
3. Interaction with Dopamine Receptors
Research on benzopyranoxazine (+)-7 (PD 128907), which is closely related to benzyloxytryptamine, has shown interaction with dopamine receptors. These findings are significant for understanding the role of such compounds in neurotransmission and potential therapeutic applications for neurological disorders (L. A. van Vliet et al., 2000).
4. Anticancer Activities
Compounds structurally similar to benzyloxytryptamine, like aaptamine derivatives, have been found to exhibit anticancer activity in human cancer cell lines. This suggests the potential use of benzyloxytryptamine derivatives in cancer research and therapy (S. Dyshlovoy et al., 2014).
5. Interaction with Serotonin Transporters
7-Benzyloxytryptamine (7BT) has been used to study the interaction with serotonin transporters, particularly implicating the first two transmembrane domains in substrate recognition. This research is crucial for understanding the pharmacology of serotonin-related drugs and developing new therapeutic agents (E. M. Adkins et al., 2001).
6. Development of Herbicide Models
Research on benzoxazinones, which are structurally related to benzyloxytryptamine, has led to the development of new herbicide models. These studies are instrumental in agricultural chemistry for developing more effective and selective herbicides (F. A. Macias et al., 2006).
properties
IUPAC Name |
2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGWYISRWPUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293835 | |
Record name | 7-Benzyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxytryptamine | |
CAS RN |
31677-75-5 | |
Record name | 31677-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Benzyloxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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